

# physical and chemical properties of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

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## Compound of Interest

Compound Name: 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

Cat. No.: B1305576

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## A Technical Guide to 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical, chemical, and biological properties of **2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine**, a key intermediate and research tool in medicinal chemistry and analytical sciences.

## Core Chemical Properties and Identifiers

**2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine** (CAS No. 99368-66-8) is an aromatic heterocyclic organic compound.<sup>[1]</sup> Structurally, it is a pyridine ring substituted with a hydroxyl group at the 2-position, a trifluoromethyl group at the 3-position, and a nitro group at the 5-position.<sup>[2]</sup> The compound exists in tautomeric equilibrium with its pyridin-2-one form, 5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one.<sup>[1][3]</sup> This structural feature, combined with the strong electron-withdrawing nature of the trifluoromethyl and nitro groups, imparts unique reactivity to the molecule.<sup>[3]</sup>

Table 1: Compound Identification

Identifier	Value	Reference(s)
CAS Number	99368-66-8	[3][4][5]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> F <sub>3</sub> N <sub>2</sub> O <sub>3</sub>	[2][3][4][5]
IUPAC Name	5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one	[3]
Synonyms	5-Nitro-3-(trifluoromethyl)pyridin-2-ol, 5-Nitro-3-(trifluoromethyl)pyridin-2(1H)-one	[4]
InChI Key	BHUILUYFGJBXHQ-UHFFFAOYSA-N	[3]

## Physicochemical Data

The physicochemical properties of this compound are summarized below. These properties are crucial for designing synthetic routes, developing analytical methods, and predicting its behavior in biological systems.

Table 2: Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	208.09 g/mol	[3][4][5]
Appearance	Solid, Powder	[1]
Melting Point	158 °C	[1]
Boiling Point	345.5 °C at 760 mmHg (Predicted)	
Density	1.6 g/cm <sup>3</sup> (Predicted)	
pKa	5.71 (Predicted)	
XLogP3	0.6	
Topological Polar Surface Area	74.9 Å <sup>2</sup>	[3]

## Experimental Protocols

### Synthesis of 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

This protocol details the synthesis via nitration of 2-hydroxy-3-(trifluoromethyl)pyridine.

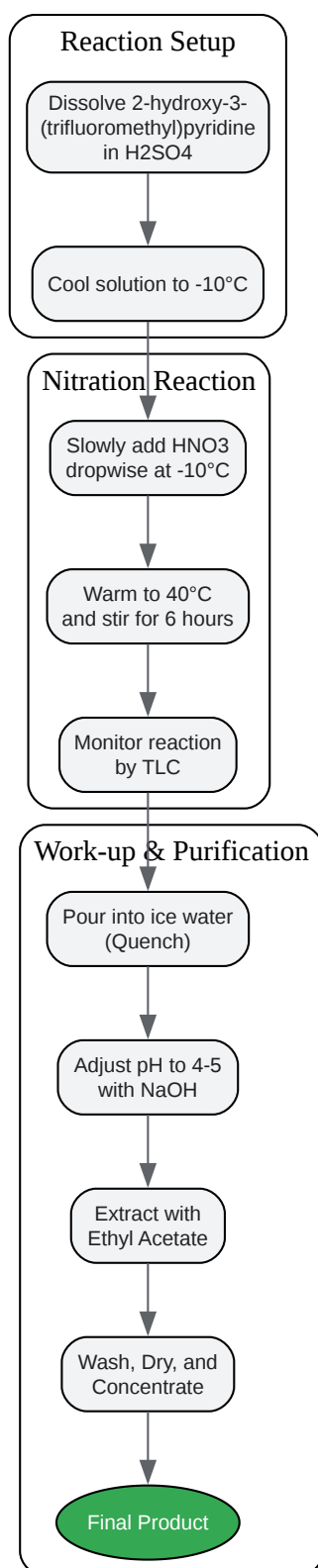
Materials and Reagents:

- 2-hydroxy-3-(trifluoromethyl)pyridine
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Nitric Acid (HNO<sub>3</sub>)
- Ethyl Acetate
- Saturated Sodium Hydroxide (NaOH) solution
- Saturated Brine (NaCl solution)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Ice water

Procedure:

- In a round-bottom flask, dissolve 2-hydroxy-3-(trifluoromethyl)pyridine (20.00 g, 0.12 mol) in sulfuric acid (160 mL).[\[3\]](#)
- Cool the solution to -10°C using an appropriate cooling bath.[\[3\]](#)
- Slowly add nitric acid (24 mL, 0.55 mol) dropwise to the solution while maintaining the temperature at -10°C.[\[3\]](#)
- After the addition is complete, warm the reaction mixture to 40°C and stir for 6 hours.[\[3\]](#)
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).[\[3\]](#)
- Upon completion, pour the reaction mixture into ice water to quench the reaction.[\[3\]](#)
- Adjust the pH of the aqueous solution to 4-5 using a saturated NaOH solution.[\[3\]](#)
- Extract the product from the aqueous layer using ethyl acetate.[\[3\]](#)
- Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[\[3\]](#)



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**Caption:** Workflow for the synthesis of **2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine**.

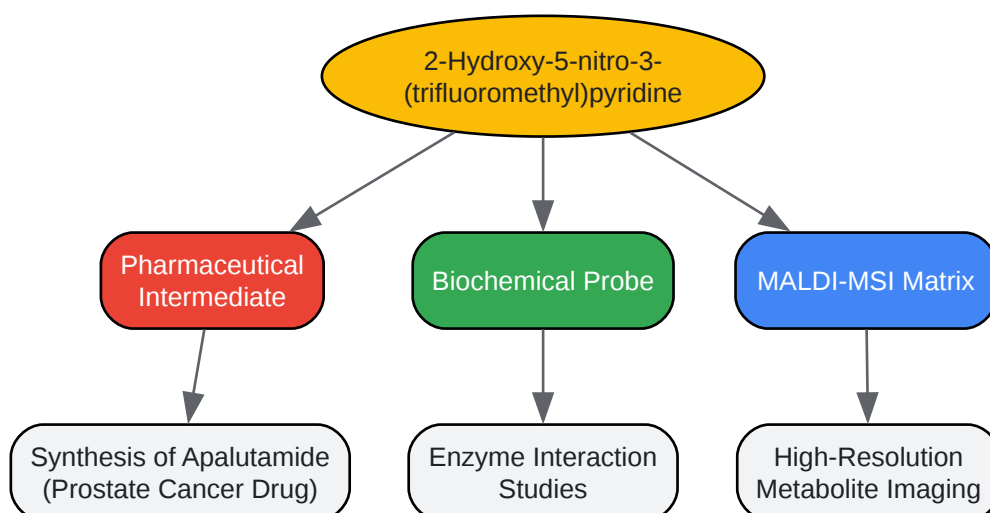
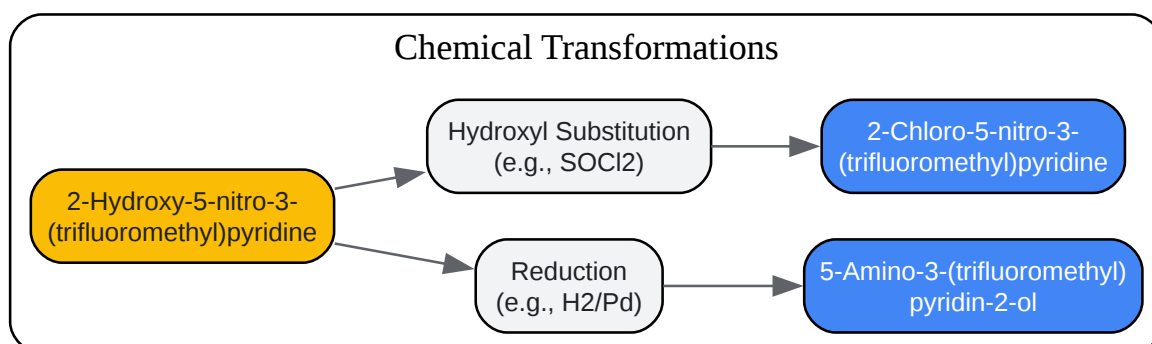
## Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to its reactive functional groups.

### Key Chemical Reactions

The primary reactive sites are the nitro and hydroxyl groups.

- Reduction: The nitro group can be readily reduced to an amino group, providing a route to 5-amino-3-(trifluoromethyl)pyridin-2-ol derivatives.[2]
- Substitution: The hydroxyl group can be substituted, for example, through halogenation reactions (e.g., chlorination using thionyl chloride) to yield 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[3]



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